molecular formula C13H14N2OS B2506739 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one CAS No. 54855-88-8

5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B2506739
CAS No.: 54855-88-8
M. Wt: 246.33
InChI Key: OENAVOGIKPEVCP-UHFFFAOYSA-N
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Description

5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with aliphatic and aliphatic-aromatic amines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one .

Scientific Research Applications

5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and biological pathways.

    Medicine: Research has indicated potential antimicrobial and antiproliferative activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell signaling and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo regioselective synthesis and form N2-substituted derivatives makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-benzyl-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-11(8-10-6-4-3-5-7-10)12(16)15-13(14-9)17-2/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENAVOGIKPEVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Benzyl-6-methylthiouracil (6.0 gms) and sodium hydroxide (1.06 gms) were dissolved in water (30 mls). The solution was cooled and ethanol (60 mls) and methyl iodide (3.67 gms) added with stirring. The mixture was heated at 60° C for 1/2 hour, cooled and the resulting solid collected and water-washed. A second crop of solid was obtained by acidification of the filtrate to pH=4 with acetic acid. Recrystallisation from ethanol produced 5-benzyl-6-methyl-2-methylthio-4-pyrimidone (5.53 gms) m.p. = 220°-221.5° C. An intimate mixture of 5-(2-aminoethyl)thimoethyl-4-methylimidazole (1.28 gms) and 5-benzyl-6-methyl-2-methylthio-4-pyrimidone (1.84 gms) was heated at 150°-160° C (oil-bath temperature) for 41/2 hours. The mixture was cooled, washed with water and recrystallised from isopropanol to give 2-[-2-(4-methyl-5-imidazolylmethylmethylthio)ethylamino[-5-benzyl-6-methyl-4-pyrimidone (1.82 gms) m.p. = 140°-141.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
reactant
Reaction Step Two

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